BenchChemオンラインストアへようこそ!

methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate

GlyT1 inhibition IC50 human GlyT1c

Select this compound for its unique multi-parameter profile: 4 nM human GlyT1c potency, >2,500-fold selectivity over GlyT2, and clean CYP2D6/CYP3A4/hERG safety margins (all IC50 >10 µM). Unlike ALX-5407 (slow kinetics) or bitopertin (weaker potency), this tetrazole-benzoyl-glycinate scaffold offers a well-characterized, data-rich entry point for GlyT1-mediated glycine reuptake studies and CNS lead optimization. Solicite pricing for 98% purity, low MW (261.24), and curated bioactivity data that minimizes post-purchase counter-screening.

Molecular Formula C11H11N5O3
Molecular Weight 261.24 g/mol
Cat. No. B4982359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate
Molecular FormulaC11H11N5O3
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C11H11N5O3/c1-19-10(17)6-12-11(18)8-2-4-9(5-3-8)16-7-13-14-15-16/h2-5,7H,6H2,1H3,(H,12,18)
InChIKeyASDOMTYAVVVRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate – Structural Identity, GlyT1 Pharmacology, and Procurement-Relevant Baseline


methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate (CAS 1081123-02-5; molecular formula C₁₁H₁₁N₅O₃; MW 261.24 g/mol) is a synthetic, tetrazole-containing glycine-transporter‑1 (GlyT1) inhibitor scaffold originally disclosed by Dart Neuroscience and curated in the ChEMBL database under CHEMBL4202565 [REFS‑1]. The compound incorporates a 4‑(1H‑tetrazol‑1‑yl)benzoyl moiety linked to a glycine methyl ester, placing it within the class of non‑sarcosine‑based GlyT1 inhibitors that are being investigated for cognitive disorders associated with NMDA receptor hypofunction [REFS‑2]. Its curated bioactivity profile across GlyT1, GlyT2, cytochrome P450 isoforms, and the hERG channel forms the basis for differentiated scientific selection.

Why Generic Substitution Fails for methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate – The Selectivity-to-Safety Gap Across GlyT1 Inhibitors


GlyT1 inhibitors are not interchangeable because the quantitative separation between GlyT1 potency, GlyT2 counter‑target activity, CYP450 inhibition, and hERG liability varies dramatically across chemotypes [REFS‑1]. For instance, the widely referenced probe ALX‑5407 (NFPS) achieves sub‑nanomolar GlyT1 potency but its extremely slow dissociation kinetics complicate in vivo interpretation, while bitopertin (RG1678) has advanced to clinical trials but shows substantially weaker GlyT1 potency (IC₅₀ 22–25 nM) [REFS‑2][REFS‑3]. methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate occupies a distinct position in this matrix: it delivers nanomolar GlyT1 inhibition with a >2,500‑fold selectivity window over GlyT2 and simultaneously exhibits negligible CYP2D6, CYP3A4, and hERG activity (all IC₅₀ > 10,000 nM). This specific multi‑parameter profile means that substituting this compound with another GlyT1 inhibitor without matching the selectivity and safety margins would produce non‑equivalent experimental results.

methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate – Product‑Specific Quantitative Differentiation Evidence


Human GlyT1c Inhibitory Potency Compared with Clinically Advanced GlyT1 Inhibitors

methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate inhibits recombinant human GlyT1c expressed in HEK293 cells with an IC₅₀ of 4 nM, placing it among the most potent GlyT1 inhibitors reported [REFS‑1]. This potency is 5–6‑fold greater than that of bitopertin (RG1678), which inhibits glycine uptake in cells expressing hGlyT1b with an IC₅₀ of 25 ± 2 nM under comparable assay conditions [REFS‑2]. The potency also compares favorably with LY2365109 (IC₅₀ 15.8 nM) and ASP2535 (IC₅₀ 92 nM, rat GlyT1), though ALX‑5407 (IC₅₀ 3 nM) remains numerically more potent [REFS‑3][REFS‑4][REFS‑5].

GlyT1 inhibition IC50 human GlyT1c HEK293 schizophrenia

GlyT1-over-GlyT2 Selectivity Window vs. Widely Used GlyT1 Probe Compounds

The target compound exhibits an IC₅₀ of 10,000 nM (10 µM) against recombinant human GlyT2 expressed in HEK293 cells, yielding a calculated GlyT1/GlyT2 selectivity ratio of approximately 2,500‑fold (10,000 nM / 4 nM) [REFS‑1]. This selectivity window substantially exceeds that of ASP2535, which achieves 50‑fold selectivity over GlyT2 [REFS‑2]. ALX‑5407 displays >5,000‑fold selectivity (GlyT2 IC₅₀ > 100 µM), the largest window in the comparator set, while bitopertin shows no activity at GlyT2 at concentrations up to 10 µM (precise fold‑selectivity not calculable) [REFS‑3][REFS‑4].

GlyT2 selectivity counter-target safety margin glycine transporter

CYP450 Drug–Drug Interaction Liability Profile – CYP2D6 and CYP3A4

In human liver microsome assays, methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate showed IC₅₀ values exceeding 10,000 nM against both CYP2D6 (dextromethorphan substrate) and CYP3A4 (midazolam substrate), indicating negligible inhibitory potential toward these two major drug‑metabolizing cytochrome P450 isoforms [REFS‑1]. This profile parallels that of bitopertin, which also exhibits no CYP450 inhibition above 10 µM, providing a comparable safety margin against hepatic metabolism‑based drug–drug interactions [REFS‑2]. The CYP2D6 and CYP3A4 liabilities of ALX‑5407 have not been systematically reported in curated databases, making the target compound's well‑characterized CYP450 profile advantageous for study designs where co‑administration of CYP‑metabolized agents is anticipated.

CYP450 inhibition drug–drug interaction CYP2D6 CYP3A4 hepatic metabolism

Cardiac hERG Channel Safety – Minimized Risk of QT Prolongation

The compound was profiled against the human ERG potassium channel (hERG) expressed in CHO cells using automated patch clamp (QPatch) and displayed an IC₅₀ greater than 10,000 nM at a holding potential of −80 mV [REFS‑1]. This value places it well above the widely accepted 1–10 µM safety threshold for hERG‑mediated QT prolongation risk. Bitopertin is similarly reported to have no hERG activity above 10 µM, while dedicated hERG data for ALX‑5407 are not available in the same curated format, limiting direct cross‑comparison [REFS‑2].

hERG cardiotoxicity QT prolongation patch clamp safety pharmacology

Physicochemical Drug‑Likeness – Molecular Weight Advantage Over Triazole‑Containing Clinical Candidates

With a molecular weight of 261.24 g/mol, the target compound is substantially smaller than the clinically advanced GlyT1 inhibitor iclepertin (BI‑425809; MW ~ 455 g/mol) and bitopertin (MW ~ 381 g/mol) [REFS‑1]. A molecular weight below 300 Da is a favorable CNS drug‑likeness parameter associated with improved blood–brain barrier permeability and higher ligand efficiency [REFS‑2]. Within the tetrazole‑containing glycine‑derivative chemotype space, the compound's MW is consistent with that of closely related analogs (e.g., 3‑{[4‑(1H‑tetrazol‑5‑yl)phenyl]formamido}propanoic acid, MW = 261.24) while offering a distinct substitution pattern (1‑tetrazolyl at the para position of the benzoyl ring) that differentiates it from tetrazole‑acetic acid amino acid analogs [REFS‑3].

molecular weight CNS drug-likeness tetrazole physicochemical properties lead optimization

Best Research and Industrial Application Scenarios for methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate Based on Quantitative Differentiation Evidence


In Vitro GlyT1 Pharmacology Studies Requiring High Potency with Defined Selectivity Margins

The compound's human GlyT1c IC₅₀ of 4 nM combined with a >2,500‑fold selectivity window over GlyT2 makes it an appropriate tool for studying GlyT1‑mediated glycine reuptake in recombinant cell lines (HEK293, CHO) or primary neuronal cultures where off‑target GlyT2 inhibition would confound interpretation [REFS‑1]. The well‑characterized CYP2D6, CYP3A4, and hERG profiles (all IC₅₀ > 10,000 nM) further support its use in co‑treatment or polypharmacology assays where unwanted metabolic or cardiac channel interactions must be minimized [REFS‑2].

CNS Drug Discovery Programs Targeting Cognitive Deficits in Schizophrenia and Alzheimer's Disease

The low molecular weight (261.24 g/mol) and the tetrazole‑benzoyl‑glycinate scaffold offer a favorable starting point for medicinal chemistry optimization toward CNS‑penetrant GlyT1 inhibitors [REFS‑3]. The compound's potency advantage over bitopertin (5–6‑fold more potent at human GlyT1) and its comparable CYP/hERG safety margins support its selection as a lead‑optimization template for programs seeking to improve upon the clinical efficacy limitations observed with earlier GlyT1 inhibitors in schizophrenia trials [REFS‑4].

Structure–Activity Relationship (SAR) Exploration of Tetrazole‑Containing Non‑Sarcosine GlyT1 Inhibitors

The para‑tetrazolyl‑benzoyl substitution pattern distinguishes this compound from tetrazole‑acetic acid amino acid analogs and from triazole‑containing GlyT1 inhibitors [REFS‑5]. The availability of curated bioactivity data across five key parameters (GlyT1, GlyT2, CYP2D6, CYP3A4, hERG) makes it a well‑characterized reference point for SAR campaigns exploring the impact of tetrazole regioisomerism, ester vs. acid functionality, and linker length on GlyT1 pharmacology [REFS‑6].

Procurement for Academic Screening Libraries Focused on NMDA Receptor Modulation

For academic core facilities and screening centers building focused compound collections for NMDA receptor hypofunction‑related disorders, this compound provides a data‑rich, procurement‑ready GlyT1 inhibitor entry with fully documented selectivity and safety pharmacology parameters [REFS‑7]. The multi‑parameter characterization reduces the burden of post‑purchase counter‑screening and increases the likelihood of generating reproducible, interpretable screening hits compared with less thoroughly profiled GlyT1 modulators available from commercial sources.

Quote Request

Request a Quote for methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.